

Application Notes and Protocols for Immunoprecipitation of YAP with NSC682769 Treatment

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Compound of Interest		
Compound Name:	Demethyl-NSC682769	
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These application notes provide a detailed protocol for the immunoprecipitation of Yes-associated protein (YAP) from cell lysates following treatment with NSC682769, a small molecule inhibitor that disrupts the interaction between YAP and TEA domain (TEAD) transcription factors.[1][2] This procedure is essential for studying the effects of NSC682769 on YAP's protein-protein interactions and its subcellular localization.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4] Yes-associated protein (YAP) is a key downstream transcriptional co-activator of this pathway.[5] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[6][7] Dysregulation of the Hippo pathway and subsequent activation of YAP are implicated in the development and progression of various cancers.[3][8]

NSC682769 is a novel benzazepine compound that has been identified as an inhibitor of the YAP-TEAD interaction.[2] It directly binds to YAP, thereby preventing its association with TEAD and inhibiting its transcriptional activity.[1][2][9] This inhibitory action makes NSC682769 a valuable tool for studying YAP function and a potential therapeutic agent for cancers driven by YAP activation.[2][10]



Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Following IP, the isolated protein and its binding partners can be analyzed by various methods, including Western blotting, to investigate protein-protein interactions and the effects of specific treatments.

Quantitative Data Summary

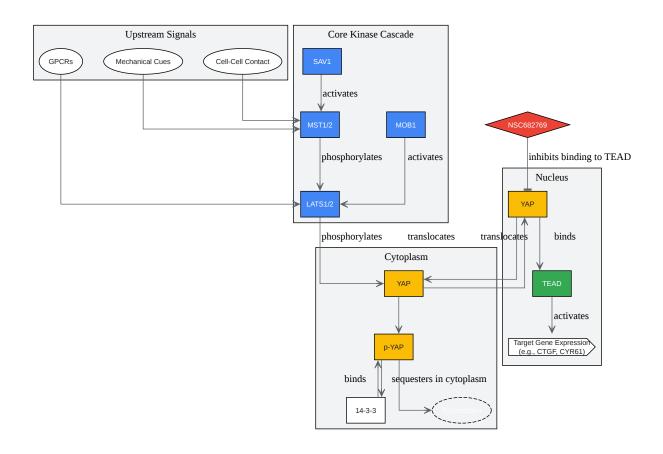
The following table summarizes the quantitative data related to the interaction of NSC682769 with YAP.

Parameter	Value	Cell Lines	Reference
Binding Affinity (Kd)	738 nM	In vitro	[1][9]
IC50 for YAP Inhibition	11.8 nM	LN229 (Glioblastoma)	[11]
IC50 for YAP Inhibition	5.1 nM	GBM39 (Glioblastoma)	[11]

Signaling Pathway

The Hippo signaling pathway controls cell growth by regulating the phosphorylation and subcellular localization of YAP. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, resulting in its cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and acts as a transcriptional co-activator with TEAD.





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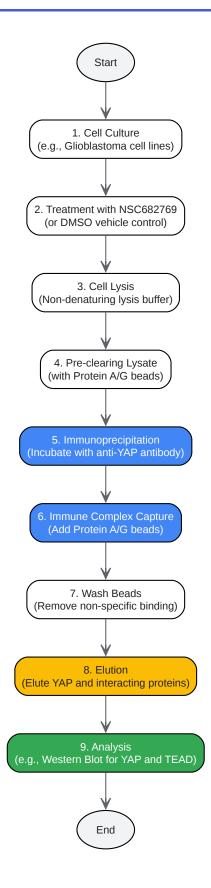
Caption: The Hippo Signaling Pathway and the inhibitory action of NSC682769.



Experimental Workflow

The following diagram outlines the major steps for the immunoprecipitation of YAP following NSC682769 treatment.





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Caption: Workflow for YAP Immunoprecipitation after NSC682769 treatment.



Detailed Experimental Protocols Cell Culture and Treatment

- Cell Seeding: Plate a sufficient number of cells (e.g., glioblastoma cell lines like LN229 or patient-derived GBM39) to achieve 70-80% confluency on the day of the experiment. The exact number will depend on the size of the culture dish.
- Treatment:
 - Prepare a stock solution of NSC682769 in DMSO.
 - Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 50 nM).[1]
 - As a negative control, prepare a vehicle control with the same final concentration of DMSO.
 - Aspirate the old medium from the cells and replace it with the medium containing NSC682769 or the DMSO vehicle.
 - Incubate the cells for the desired treatment time (e.g., 6-18 hours).[1][11]

Cell Lysis

- Preparation: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lysis:
 - Add ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to each dish.
 - Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.



- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Immunoprecipitation

- Pre-clearing (Optional but Recommended):
 - \circ To an appropriate amount of protein lysate (e.g., 500 μ g 1 mg), add 20-30 μ L of a 50% slurry of Protein A/G agarose or magnetic beads.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and carefully transfer the pre-cleared supernatant to a new tube.
- Antibody Incubation:
 - Add a primary antibody specific for YAP to the pre-cleared lysate. The optimal amount of antibody should be determined empirically, but a typical starting point is 1-5 μg per mg of protein lysate.
 - Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - Add 30-50 μL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-protein complex.
- Washing:



- Pellet the beads and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a designated wash buffer).
 For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads. This step is crucial for removing non-specifically bound proteins.

Elution:

- After the final wash, remove all supernatant.
- \circ Elute the immunoprecipitated proteins from the beads by adding 30-50 μ L of 1X Laemmli sample buffer and boiling for 5-10 minutes.
- Pellet the beads, and the supernatant now contains the eluted proteins ready for analysis.

Western Blot Analysis

- SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP
 (to confirm successful immunoprecipitation) and TEAD (to assess the coimmunoprecipitation and the effect of NSC682769 on the YAP-TEAD interaction) overnight at
 4°C.
- Washing: Wash the membrane several times with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.



• Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

By following these protocols, researchers can effectively immunoprecipitate YAP after NSC682769 treatment and analyze the subsequent effects on its interaction with other proteins, providing valuable insights into the mechanism of action of this inhibitor and the regulation of the Hippo-YAP signaling pathway.

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